3-(2-Aminooxazol-5-yl)phenol
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Overview
Description
3-(2-Aminooxazol-5-yl)phenol is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminooxazol-5-yl)phenol typically involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-2H-chromen-2-one. This intermediate is then brominated to yield 3-(2-bromoacetyl)-2H-chromen-2-one, which is subsequently refluxed with urea to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminooxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminooxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell cycle regulation, such as CDK8 and ER-α . The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness: 3-(2-Aminooxazol-5-yl)phenol stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Unlike some of its analogs, this compound has shown a broad spectrum of biological activities, including antimicrobial, antiproliferative, and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(2-amino-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) |
InChI Key |
DTBHQNRGKVIALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(O2)N |
Origin of Product |
United States |
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